2-{[(Tert-butoxy)carbonyl]amino}-3-(5-chlorothiophen-3-yl)propanoic acid
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Overview
Description
2-{[(Tert-butoxy)carbonyl]amino}-3-(5-chlorothiophen-3-yl)propanoic acid is a synthetic organic compound that features a tert-butoxycarbonyl (Boc) protecting group and a chlorinated thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(Tert-butoxy)carbonyl]amino}-3-(5-chlorothiophen-3-yl)propanoic acid typically involves multiple stepsThe reaction conditions often involve the use of organic solvents such as tetrahydrofuran (THF) and bases like sodium hydroxide .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods aim to optimize yield and purity while minimizing waste and energy consumption. The use of catalysts and advanced purification techniques, such as chromatography, is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-{[(Tert-butoxy)carbonyl]amino}-3-(5-chlorothiophen-3-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The chlorothiophene moiety can be reduced to a thiophene ring without the chlorine substituent.
Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
2-{[(Tert-butoxy)carbonyl]amino}-3-(5-chlorothiophen-3-yl)propanoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands, contributing to the understanding of biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 2-{[(Tert-butoxy)carbonyl]amino}-3-(5-chlorothiophen-3-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc group serves as a protecting group, allowing selective reactions at other functional sites. The chlorothiophene moiety can interact with biological targets through various non-covalent interactions, such as hydrogen bonding and hydrophobic interactions .
Comparison with Similar Compounds
Similar Compounds
3-Amino-2-{[(tert-butoxy)carbonyl]amino}propanoic acid: This compound is similar in structure but lacks the chlorothiophene moiety.
2-(3-aminophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid: This compound features a phenyl ring instead of a thiophene ring.
Uniqueness
2-{[(Tert-butoxy)carbonyl]amino}-3-(5-chlorothiophen-3-yl)propanoic acid is unique due to the presence of both the Boc-protected amino group and the chlorothiophene ring.
Properties
Molecular Formula |
C12H16ClNO4S |
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Molecular Weight |
305.78 g/mol |
IUPAC Name |
3-(5-chlorothiophen-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C12H16ClNO4S/c1-12(2,3)18-11(17)14-8(10(15)16)4-7-5-9(13)19-6-7/h5-6,8H,4H2,1-3H3,(H,14,17)(H,15,16) |
InChI Key |
TWZHASITACCQGY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CSC(=C1)Cl)C(=O)O |
Origin of Product |
United States |
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